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molecular formula C10H13N3 B015110 3-(Dimethylaminomethyl)-7-azaindole CAS No. 5654-92-2

3-(Dimethylaminomethyl)-7-azaindole

Cat. No. B015110
M. Wt: 175.23 g/mol
InChI Key: RFLCFQLBXWLHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05614518

Procedure details

A mixture of 1H-pyrrolo[2,3-b]pyridine (18.07 g, 0.153 mol), dimethylamine hydrochloride (13.11 g, 0.161 mol) and paraformaldehyde (4.92 g, 0.164 mol) in n-butanol (500 ml) was heated at reflux for 35 minutes. The mixture was allowed to cool overnight and the precipitated solid collected by filtration. The filtrate was evaporated and the residue triturated with ethyl acetate to afford a second solid. The solids were combined, suspended in saturated aqueous potassium carbonate solution (500 ml) and extracted with dichloromethane (twice). The combined extracts were washed with saturated potassium carbonate (250 ml) then saturated sodium chloride solution (500 ml), dried (magnesium sulphate) then evaporated to a small volume, with the product crystallising out of solution during evaporation. Diethyl ether was added and the title compound collected as a solid (18.13 g, 67%). 1H NMR (360 MHz, DMSO-d6) δ2.19 (6H, s), 3.61 (2H, s), 7.03 (1H, dd, J1 =5, J2 =8 Hz), 7.36 (1H, d, J=2 Hz), 8.00 (1H, dd, J1 =2, J2 ==8 Hz), 8.20 (1H, dd, J1 =2, J2 =5 Hz), 11.47 (1H, broad s).
Quantity
18.07 g
Type
reactant
Reaction Step One
Quantity
13.11 g
Type
reactant
Reaction Step One
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1.Cl.[CH3:11][NH:12][CH3:13].[CH2:14]=O>C(O)CCC.C(=O)([O-])[O-].[K+].[K+]>[CH3:11][N:12]([CH2:14][C:3]1[C:4]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[NH:1][CH:2]=1)[CH3:13] |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
18.07 g
Type
reactant
Smiles
N1C=CC=2C1=NC=CC2
Name
Quantity
13.11 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
4.92 g
Type
reactant
Smiles
C=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 35 minutes
Duration
35 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the precipitated solid collected by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue triturated with ethyl acetate
CUSTOM
Type
CUSTOM
Details
to afford a second solid
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (twice)
WASH
Type
WASH
Details
The combined extracts were washed with saturated potassium carbonate (250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated sodium chloride solution (500 ml), dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
then evaporated to a small volume, with the product
CUSTOM
Type
CUSTOM
Details
crystallising out of solution during evaporation
ADDITION
Type
ADDITION
Details
Diethyl ether was added
CUSTOM
Type
CUSTOM
Details
the title compound collected as a solid (18.13 g, 67%)

Outcomes

Product
Name
Type
Smiles
CN(C)CC1=CNC2=NC=CC=C21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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